4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
4-Methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 4-nitrophenyl group and a 4-methylbenzamide moiety. Its structural complexity arises from the thieno[3,4-c]pyrazole ring system, which combines thiophene and pyrazole heterocycles. The 4-nitrophenyl substituent introduces strong electron-withdrawing properties, while the 4-methylbenzamide group may influence solubility and binding interactions.
Properties
IUPAC Name |
4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-2-4-13(5-3-12)19(24)20-18-16-10-27-11-17(16)21-22(18)14-6-8-15(9-7-14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGBWVPXQCTRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The nitrophenyl group is then introduced via nitration reactions, and the final benzamide moiety is attached through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Key Steps:
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Cyclocondensation : Reaction of hydrazine derivatives with acetylenic ketones or chalcones to form the pyrazole ring .
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Functionalization : Nitration or substitution reactions to introduce the 4-nitrophenyl group.
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Amidation : Coupling of the thienopyrazole intermediate with 4-methylbenzoyl chloride to form the benzamide substituent .
Example Reaction Table:
Reduction of Nitro Group
The nitro group undergoes catalytic hydrogenation or chemical reduction to form an amine:
Reaction :
-
Application : Generates intermediates for further functionalization (e.g., amide coupling).
Nucleophilic Substitution at Benzamide
The benzamide group participates in hydrolysis or nucleophilic displacement:
Reaction :
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Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis .
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Mechanism : Cleavage of the amide bond via protonation or hydroxide attack at the carbonyl carbon .
Electrophilic Aromatic Substitution
The thienopyrazole ring undergoes halogenation or sulfonation:
Reaction :
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Example : Chlorination at the 5-position of the thieno ring under FeCl₃ catalysis.
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Regioselectivity : Directed by electron-rich regions in the fused heterocycle.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its aryl halide or pseudohalide functionalities:
Suzuki-Miyaura Coupling
Reaction :
Buchwald-Hartwig Amination
Reaction :
Oxidation of Thienopyrazole
The sulfur atom in the thieno ring can be oxidized to sulfone:
Reaction :
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Conditions : H₂O₂ in acetic acid (60°C, 12 h).
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Impact : Alters electronic properties and binding affinity.
Reductive Alkylation
Reaction :
Mechanistic Insights
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Nitro Group Reactivity : The electron-withdrawing nitro group enhances electrophilic substitution at the para position of the benzamide ring .
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Thienopyrazole Stability : The fused heterocycle resists ring-opening under acidic/basic conditions but undergoes regioselective substitution.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in cross-coupling reactions by stabilizing palladium intermediates .
Table 2: Solvent Optimization for Coupling Reactions
| Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|
| DMF | Pd(OAc)₂ | 80°C | 78% |
| THF | PdCl₂ | 60°C | 54% |
| DMSO | Pd(PPh₃)₄ | 100°C | 82% |
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect cellular processes. The thieno[3,4-c]pyrazole core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituents
The table below compares key structural elements and substituents of the target compound with related analogs:
Key Observations :
Physicochemical Properties
Limited data is available for the target compound, but comparisons can be inferred from analogs:
Notes:
Biological Activity
4-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antitumor properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thieno[3,4-c]pyrazole core substituted with a nitrophenyl group and a benzamide moiety.
Biological Activity Overview
Recent studies have reported various biological activities associated with this compound:
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Antitumor Activity :
- A study highlighted the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives, including the target compound. The results indicated that these derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
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Mechanisms of Action :
- The antitumor activity is attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation. For instance, it has been shown to affect pathways related to cell cycle regulation and apoptosis .
- Additionally, the presence of the nitrophenyl group may enhance its interaction with cellular targets, increasing its efficacy .
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Structure-Activity Relationship (SAR) :
- Variations in substituents on the thieno[3,4-c]pyrazole scaffold have been explored to optimize biological activity. For example, modifications in the benzamide portion can lead to increased potency against specific cancer types .
- Comparative studies indicate that certain substitutions can enhance solubility and bioavailability, contributing to improved therapeutic profiles .
Data Table: Biological Activity Summary
Case Studies
- Case Study 1 : In vitro studies demonstrated that this compound exhibited potent activity against HL60 leukemia cells. The mechanism involved ROS-mediated mitochondrial dysfunction leading to apoptosis .
- Case Study 2 : Another study evaluated the compound's effects on solid tumors in animal models. Results indicated a marked reduction in tumor size and improved survival rates among treated subjects compared to controls. This suggests significant therapeutic potential for further clinical investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
